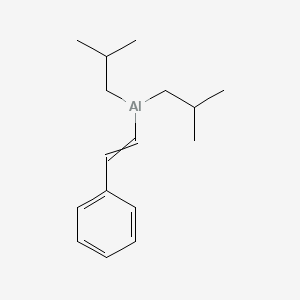
Bis(2-methylpropyl)(2-phenylethenyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl)(2-phenylethenyl)alumane is an organoaluminum compound with the molecular formula C16H25Al. This compound is characterized by the presence of aluminum bonded to two 2-methylpropyl groups and one 2-phenylethenyl group. Organoaluminum compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl)(2-phenylethenyl)alumane typically involves the reaction of aluminum alkyls with alkenes or alkynes. One common method is the reaction of diisobutylaluminum hydride with styrene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the sensitive aluminum compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl)(2-phenylethenyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The aluminum atom can be substituted by other groups, leading to the formation of new organoaluminum compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Hydrogen gas or hydride donors such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds or other organometallic reagents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxides, while substitution reactions can produce a variety of new organoaluminum compounds.
Scientific Research Applications
Bis(2-methylpropyl)(2-phenylethenyl)alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis(2-methylpropyl)(2-phenylethenyl)alumane exerts its effects involves the interaction of the aluminum atom with various molecular targets. The aluminum center can coordinate with electron-rich sites on other molecules, facilitating reactions such as polymerization and catalysis. The specific pathways involved depend on the nature of the reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
Triisobutylaluminum: Another organoaluminum compound with similar reactivity but different substituents.
Diethylaluminum chloride: Used in similar applications but has different physical and chemical properties.
Methylaluminoxane: Commonly used as a co-catalyst in polymerization reactions.
Uniqueness
Bis(2-methylpropyl)(2-phenylethenyl)alumane is unique due to the presence of both 2-methylpropyl and 2-phenylethenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specialized applications where other organoaluminum compounds may not be as effective.
Properties
CAS No. |
67826-86-2 |
|---|---|
Molecular Formula |
C16H25Al |
Molecular Weight |
244.35 g/mol |
IUPAC Name |
bis(2-methylpropyl)-(2-phenylethenyl)alumane |
InChI |
InChI=1S/C8H7.2C4H9.Al/c1-2-8-6-4-3-5-7-8;2*1-4(2)3;/h1-7H;2*4H,1H2,2-3H3; |
InChI Key |
CTUWDFLLNMLEMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Al](CC(C)C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















